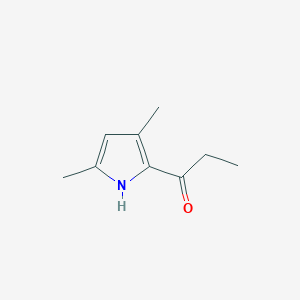
1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one is an organic compound with the molecular formula C9H13NO. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications. This compound features a pyrrole ring substituted with two methyl groups at positions 3 and 5, and a propanone group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylpyrrole with propanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can affect biochemical pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)propan-1-one is unique due to its specific substitution pattern on the pyrrole ring and the presence of a propanone group. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-1H-pyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C9H13NO/c1-4-8(11)9-6(2)5-7(3)10-9/h5,10H,4H2,1-3H3 |
InChI-Schlüssel |
JUWMRGILCORFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)

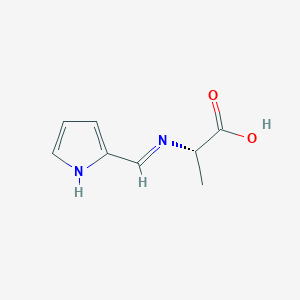

![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)


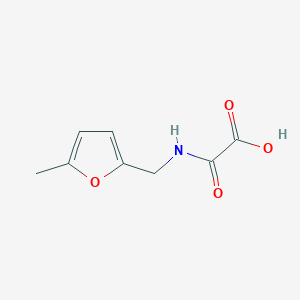
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
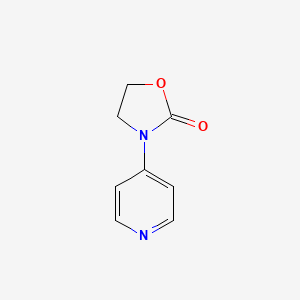
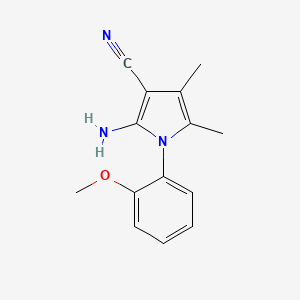
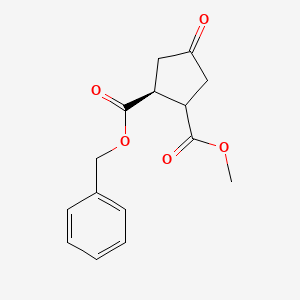
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
